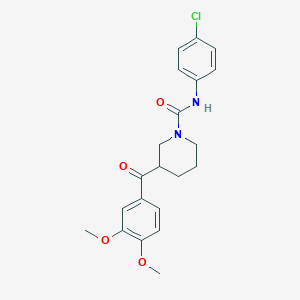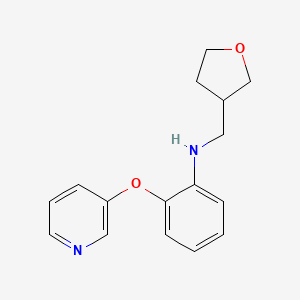
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide, also known as CEP-1347, is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide exerts its neuroprotective effects by inhibiting the activation of JNK, a protein kinase that is involved in the phosphorylation of c-Jun, a transcription factor that promotes neuronal cell death. By inhibiting the activation of JNK, this compound prevents the phosphorylation of c-Jun and promotes neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in various animal models of neurological disorders. It has been shown to reduce the loss of dopaminergic neurons in a mouse model of Parkinson's disease, and to improve cognitive function in a rat model of Alzheimer's disease. Additionally, it has been shown to reduce the accumulation of mutant huntingtin protein in a mouse model of Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective effects in various animal models of neurological disorders. However, it also has some limitations, including its relatively low potency and selectivity for JNK inhibition, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide, including the development of more potent and selective JNK inhibitors, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in humans.
Méthodes De Synthèse
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzoic acid. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in neuronal cell death.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-10-5-14(12-19(18)28-2)20(25)15-4-3-11-24(13-15)21(26)23-17-8-6-16(22)7-9-17/h5-10,12,15H,3-4,11,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHYLXHMGLRKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B6042943.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6042947.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6042949.png)

amino]methyl}-6-ethoxyphenol](/img/structure/B6042973.png)
![4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}methyl)quinolin-2(1H)-one](/img/structure/B6042980.png)
![N-(3-chloro-4-fluorophenyl)-1-{2-[(3-chloro-4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6042982.png)
![7-benzyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6042990.png)
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6043004.png)
![2-(4-tert-butylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6043013.png)

![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6043029.png)
